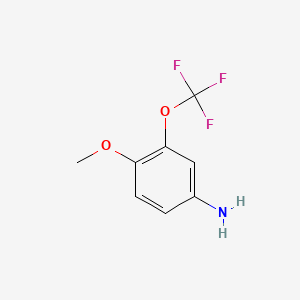

4-Methoxy-3-(trifluoromethoxy)aniline

Overview

Description

4-Methoxy-3-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C8H8F3NO2 and a molecular weight of 207.15 . It is also known as 4-amino-2-trifluoromethoxyanisole . This compound is commonly used as a substrate in organic synthesis for studying amine/aniline-related reactions .

Synthesis Analysis

The synthesis of 4-Methoxy-3-(trifluoromethoxy)aniline involves several steps. One method involves the use of sodium ferrate and sodium bromide as auxiliary reaction mixtures, heated to 95°C for 4 hours. Sodium amide is then added, and the temperature is raised to 155°C, with the reaction pressure raised to 4 atm, and the reaction is continued for 10 hours .Molecular Structure Analysis

The InChI code for 4-Methoxy-3-(trifluoromethoxy)aniline is 1S/C8H8F3NO2/c1-13-6-3-2-5(12)4-7(6)14-8(9,10)11/h2-4H,12H2,1H3 . The SMILES string is COC1=C(C=C(C=C1)N)OC(F)(F)F .Chemical Reactions Analysis

4-Methoxy-3-(trifluoromethoxy)aniline has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .Physical And Chemical Properties Analysis

4-Methoxy-3-(trifluoromethoxy)aniline is a liquid at room temperature . It has a density of 1.32 g/mL at 20°C . The boiling point is 73-75°C at 10 mmHg .Scientific Research Applications

Anti-Proliferative Agents

4-Methoxy-3-(trifluoromethoxy)aniline has been utilized in the synthesis of proguanil derivatives, which exhibit significant anti-proliferative effects on various human cancer cell lines . These compounds activate AMPK, leading to the inactivation of the mTOR/p70S6K/4EBP1 pathway, suggesting potential as new anti-cancer candidates .

Liquid-Crystalline Polymethacrylates

This compound is used in the creation of side-group liquid-crystalline polymethacrylates. These materials, which contain fluorine-based mesogens, are significant for advanced display technologies due to their unique optical properties .

Synthesis of Schiff Bases

Schiff bases synthesized using 4-Methoxy-3-(trifluoromethoxy)aniline are important intermediates in organic chemistry. They are used in various applications, including the development of novel pharmaceuticals and as ligands in coordination chemistry .

Trifluoromethoxylation Reagents

The trifluoromethoxy group is a novel moiety in various fields, and 4-Methoxy-3-(trifluoromethoxy)aniline plays a role in facilitating trifluoromethoxylation reactions. This is crucial for the synthesis of CF3O-containing compounds, which are challenging to produce due to indirect synthetic strategies .

Pesticide Development

The trifluoromethoxy group, present in 4-Methoxy-3-(trifluoromethoxy)aniline, is increasingly used as a substituent in pesticides. It is part of a growing number of fluorinated compounds that are under development for use as active ingredients in pesticides .

Organic Synthesis and Catalysis

Studies have shown that compounds like 4-Methoxy-3-(trifluoromethoxy)aniline can provide insights into chemical properties such as hyperpolarizability, HOMO-LUMO energy gaps, and molecular electrostatic potential surfaces. These insights are valuable for understanding reactivity and stability in organic synthesis and catalysis.

Pharmaceutical Research

Fluorine-containing compounds, such as those derived from 4-Methoxy-3-(trifluoromethoxy)aniline, are synthesized routinely in pharmaceutical research. The trifluoromethoxy group is particularly important as it plays a significant role in the efficacy and stability of pharmaceuticals .

Material Science

The unique properties of the trifluoromethoxy group make 4-Methoxy-3-(trifluoromethoxy)aniline a valuable compound in material science. It is used in the synthesis of materials with specific electronic and optical properties, which are essential for developing new technologies .

Safety and Hazards

Future Directions

4-Methoxy-3-(trifluoromethoxy)aniline is a valuable compound in the field of organic synthesis. It has been used in the synthesis of various compounds, including anticancer agents and antitumor medicaments . It is also a precursor for synthesising substituted bicyclic heterocycles, including quinolines, benzotriazoles and benzimidazoles analogues . These applications are particularly relevant to the development of active pharmaceutical ingredients (APIs), showing strong antitumor and antiviral activities .

Mechanism of Action

Target of Action

It is known that the compound is used in the synthesis of various pharmaceutical ingredients , suggesting that it may interact with a variety of biological targets.

Mode of Action

It is known to be used in the synthesis of various compounds , indicating that it likely undergoes chemical reactions to interact with its targets. More research is needed to fully understand its interactions and the resulting changes.

Biochemical Pathways

It is used in the synthesis of various pharmaceutical ingredients , suggesting that it may influence a range of biochemical pathways

Result of Action

As it is used in the synthesis of various pharmaceutical ingredients , it is likely to have a range of effects at the molecular and cellular level

properties

IUPAC Name |

4-methoxy-3-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-13-6-3-2-5(12)4-7(6)14-8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHKHUKMTRYZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720323 | |

| Record name | 4-Methoxy-3-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

647855-21-8 | |

| Record name | 4-Methoxy-3-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441150.png)

![4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441151.png)

![2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441152.png)

![3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1441153.png)

![4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441157.png)

![3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441159.png)

![4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441160.png)

![3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441161.png)